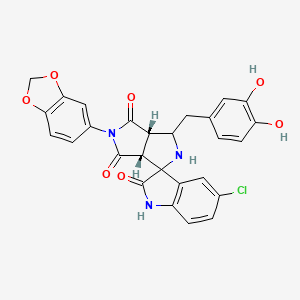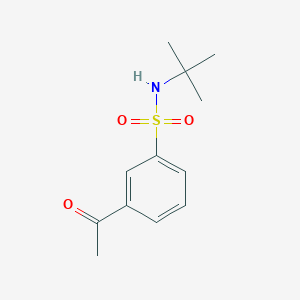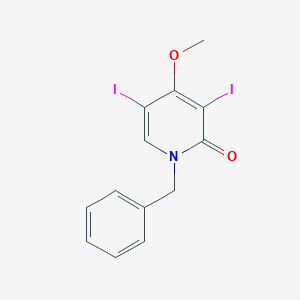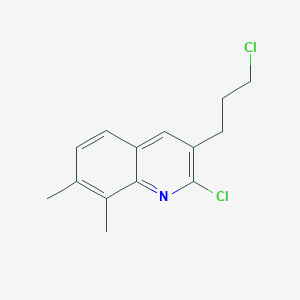![molecular formula C14H20O5 B12632293 1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one CAS No. 919530-81-7](/img/structure/B12632293.png)
1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyphenyl group substituted with diethoxyethoxy and ethanone groups
Preparation Methods
The synthesis of 1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one involves several steps. One common method includes the reaction of 2-hydroxyacetophenone with diethoxyethane under acidic conditions to introduce the diethoxyethoxy group. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and controlled temperatures to ensure the desired substitution occurs efficiently .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The diethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is utilized in the development of fluorescent probes and dyes due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design and development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-[5-(2,2-Diethoxyethoxy)-2-hydroxyphenyl]ethan-1-one can be compared with similar compounds such as:
1-(2,2-Diethoxyethoxy)-2-ethoxybenzene: This compound has a similar diethoxyethoxy group but differs in the position and type of other substituents.
5-Fluoro-2-hydroxyacetophenone: This compound shares the hydroxyphenyl group but has a fluorine atom instead of the diethoxyethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Properties
CAS No. |
919530-81-7 |
|---|---|
Molecular Formula |
C14H20O5 |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
1-[5-(2,2-diethoxyethoxy)-2-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C14H20O5/c1-4-17-14(18-5-2)9-19-11-6-7-13(16)12(8-11)10(3)15/h6-8,14,16H,4-5,9H2,1-3H3 |
InChI Key |
GUHONDDSYIXKBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC1=CC(=C(C=C1)O)C(=O)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-Chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12632221.png)
![(2S)-4-methyl-2-[[1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carbonyl]amino]pentanoic acid](/img/structure/B12632222.png)
![5-(3-chlorophenyl)-4-methyl-11-(1H-1,2,4-triazol-5-yl)-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12632236.png)
![3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane](/img/structure/B12632239.png)
![3H-Pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12632245.png)



![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(2-methoxyethyl)-](/img/structure/B12632275.png)
![N-(2-Aminophenyl)-4-[(4-methoxy-1H-indazol-1-yl)methyl]benzamide](/img/structure/B12632276.png)

![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-bis(2,4,6-trimethylphenyl)borane](/img/structure/B12632287.png)


